Cas no 893377-55-4 (N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
- Acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]thio]-
- F1872-0152
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- 893377-55-4
- AKOS024614997
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide
-
- Inchi: 1S/C23H25N3O3S/c1-3-17-6-5-7-18(4-2)22(17)26-11-10-24-23(26)30-14-21(27)25-13-16-8-9-19-20(12-16)29-15-28-19/h5-12H,3-4,13-15H2,1-2H3,(H,25,27)
- InChI Key: NRUCBYWVZCINRK-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=C2OCOC2=C1)(=O)CSC1N(C2=C(CC)C=CC=C2CC)C=CN=1
Computed Properties
- Exact Mass: 423.16166284g/mol
- Monoisotopic Mass: 423.16166284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 90.7Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- pka: 13.96±0.46(Predicted)
N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1872-0152-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1872-0152-5μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1872-0152-10μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1872-0152-20μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1872-0152-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1872-0152-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1872-0152-3mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1872-0152-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1872-0152-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1872-0152-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
893377-55-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Related Literature
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
Recent Advances in the Study of N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 893377-55-4)
The compound N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 893377-55-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways. Researchers have synthesized and characterized this molecule, confirming its structure through advanced spectroscopic techniques such as NMR and mass spectrometry. The presence of the benzodioxole and imidazole moieties in its structure suggests potential interactions with various enzymatic targets, making it a promising candidate for further pharmacological investigation.
In vitro studies have demonstrated that 893377-55-4 exhibits significant activity against certain disease-relevant targets. Preliminary data indicate that the compound shows inhibitory effects on specific protein kinases involved in inflammatory pathways. These findings suggest potential applications in the treatment of chronic inflammatory diseases, though further validation is required to confirm these effects in more complex biological systems.
The pharmacokinetic properties of 893377-55-4 have also been investigated in recent preclinical studies. Results show moderate bioavailability and acceptable metabolic stability, though optimization may be required to improve its drug-like properties. Molecular docking studies have provided insights into the compound's binding mode with its putative targets, offering valuable information for structure-activity relationship (SAR) studies and future derivative development.
While the current research on 893377-55-4 is promising, several challenges remain to be addressed. The compound's selectivity profile needs further elucidation to minimize potential off-target effects. Additionally, comprehensive toxicological studies are necessary to evaluate its safety profile before considering clinical translation. Future research directions may include the development of more potent analogs and the exploration of combination therapies to enhance therapeutic efficacy.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide represents an interesting chemical scaffold with potential therapeutic value. The ongoing research on this compound contributes to our understanding of structure-activity relationships in medicinal chemistry and may lead to the development of novel therapeutic agents for various diseases. Continued investigation of this molecule and its derivatives is warranted to fully explore its pharmacological potential.
893377-55-4 (N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)